(2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid
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Overview
Description
(2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid is an organic compound with a complex structure It is characterized by the presence of two phenylcarbamoyl groups attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzamide with phenyl isocyanate to form the intermediate compound, which is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenylcarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells and reduce inflammation in various models.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid methyl ester: A methyl ester derivative with similar properties but different solubility and reactivity.
This compound ethyl ester: An ethyl ester derivative with slightly different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its dual phenylcarbamoyl groups provide multiple sites for interaction with biological targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C17H14N2O4 |
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Molecular Weight |
310.30 g/mol |
IUPAC Name |
4-oxo-4-[2-(phenylcarbamoyl)anilino]but-2-enoic acid |
InChI |
InChI=1S/C17H14N2O4/c20-15(10-11-16(21)22)19-14-9-5-4-8-13(14)17(23)18-12-6-2-1-3-7-12/h1-11H,(H,18,23)(H,19,20)(H,21,22) |
InChI Key |
COCPWSROQBFTBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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